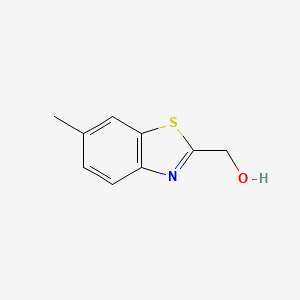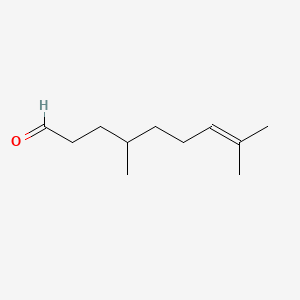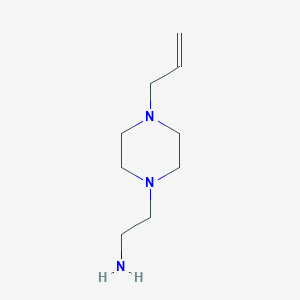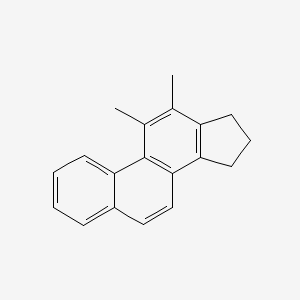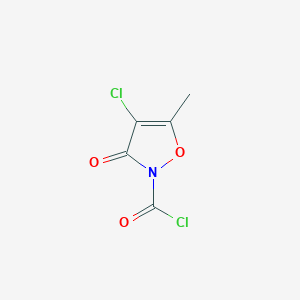
4-Chloro-5-methyl-3-oxo-1,2-oxazole-2(3H)-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-5-methyl-3-oxo-1,2-oxazole-2(3H)-carbonyl chloride is a synthetic organic compound belonging to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of a chloro group, a methyl group, and a carbonyl chloride functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-methyl-3-oxo-1,2-oxazole-2(3H)-carbonyl chloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-chloro-3-oxobutanoic acid with thionyl chloride, followed by cyclization with hydroxylamine hydrochloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and reagent purity to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-5-methyl-3-oxo-1,2-oxazole-2(3H)-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or alcohols.
Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Hydrolysis: Aqueous acid or base.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted oxazole derivatives.
Hydrolysis: Formation of 4-chloro-5-methyl-3-oxo-1,2-oxazole-2(3H)-carboxylic acid.
Reduction: Formation of 4-chloro-5-methyl-3-oxo-1,2-oxazole-2(3H)-methanol or amine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Chloro-5-methyl-3-oxo-1,2-oxazole-2(3H)-carbonyl chloride has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Chloro-5-methyl-3-oxo-1,2-oxazole-2(3H)-carbonyl chloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chloro and carbonyl chloride groups can facilitate binding to target molecules, influencing their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-3-oxo-1,2-oxazole-2(3H)-carbonyl chloride
- 5-Methyl-3-oxo-1,2-oxazole-2(3H)-carbonyl chloride
- 4-Chloro-5-methyl-1,2-oxazole-2(3H)-carbonyl chloride
Uniqueness
4-Chloro-5-methyl-3-oxo-1,2-oxazole-2(3H)-carbonyl chloride is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. The presence of both chloro and carbonyl chloride groups makes it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
60908-30-7 |
|---|---|
Molekularformel |
C5H3Cl2NO3 |
Molekulargewicht |
195.98 g/mol |
IUPAC-Name |
4-chloro-5-methyl-3-oxo-1,2-oxazole-2-carbonyl chloride |
InChI |
InChI=1S/C5H3Cl2NO3/c1-2-3(6)4(9)8(11-2)5(7)10/h1H3 |
InChI-Schlüssel |
XDCZPVWSTVXUGS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)N(O1)C(=O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


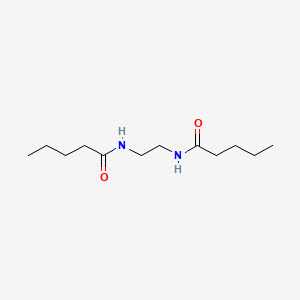
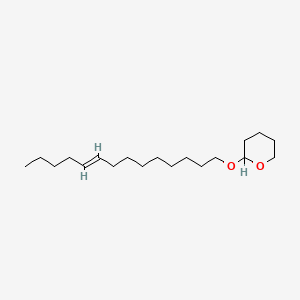
![3-Ethyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B13958514.png)



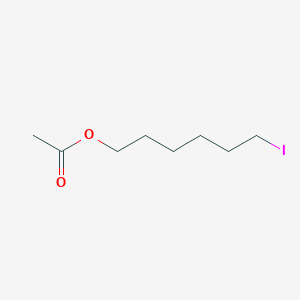
![1H-4,7-Methanocyclobuta[b]indole](/img/structure/B13958552.png)

